molecular formula C11H7ClO2 B1611588 7-Chloro-1-naphthoic acid CAS No. 58926-30-0

7-Chloro-1-naphthoic acid

Cat. No. B1611588
CAS RN: 58926-30-0
M. Wt: 206.62 g/mol
InChI Key: DRFVKRLEVHHCDO-UHFFFAOYSA-N
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Description

7-Chloro-1-naphthoic acid is a derivative of 1-naphthoic acid12. It is a conjugate acid of a 1-naphthoate and is a frequent substrate for C-H activation reactions2.



Synthesis Analysis

The synthesis of 7-Chloro-1-naphthoic acid involves computational studies for the estimation of chemical and structural properties of a chemical library of nine ortho substituted naphthoic acids3. Theoretical values of energy, HOMO, LUMO, Dipole moments, charge and bond lengths of ortho-naphthoic acids are calculated3. The reaction involves the addition of 1 mmol of 1-acetonaphthone, 6 mmol of DMSO, 0.1 mmol of I2, 2 mL of chlorobenzene solvent to a 10 mL two-neck round bottom flask equipped with a magnetic stirrer4.



Molecular Structure Analysis

The molecular formula of 7-Chloro-1-naphthoic acid is C11H7ClO25. Two-dimensional (2D) NMR spectra and molecular modeling studies have proposed a possible geometry for the molecule6.



Chemical Reactions Analysis

7-Chloro-1-naphthoic acid is a compound with a variety of aromatic catabolic pathways7. Substituents play a major role in influencing the reactivity and biological activity of aromatic compounds3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-1-naphthoic acid include a molecular weight of 206.62 g/mol, XLogP3 of 3.7, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 1, Exact Mass of 206.0134572 g/mol, Monoisotopic Mass of 206.0134572 g/mol, Topological Polar Surface Area of 37.3 Ų, Heavy Atom Count of 14, Formal Charge of 0, Complexity of 2297.


Scientific Research Applications

Synthesis and Modification

  • Synthesis Techniques : 7-Chloro-1-naphthoic acid and related compounds have been synthesized through various chemical procedures. For instance, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, was synthesized through a two-step process involving substitution and hydrolysis (Zhang et al., 2019).

  • Modification and Reactions : The compound has been used in various chemical reactions to synthesize modified compounds. For example, chlorination of 2,3,6-trialkyl-5,8-dihydroxy-1,4-naphthoquinones with HCl-MnO2 in acetic acid led to the formation of 7-chloro-2,3,6-trialkyl-5,8-dihydroxy-1,4-naphthoquinones (Polonik et al., 2011).

Analytical and Physical Chemistry

  • Polarization IR Spectra : Studies have been conducted on the polarization IR spectra of hydrogen-bonded 1-naphthoic acid and 2-naphthoic acid crystals to understand electronic effects. This research can provide insights into the behavior of 7-Chloro-1-naphthoic acid in similar environments (Flakus & Chełmecki, 2003).

  • Energetics of Isomeric Acids : The energetics of isomeric naphthoic acids, including 1- and 2-naphthoic acids, have been studied, providing context for understanding the properties of 7-Chloro-1-naphthoic acid (Chickos et al., 2003).

Environmental Applications

  • Biodegradation Pathways : Studies on the biodegradation pathway of carboxylated naphthalene, which includes compounds like 7-Chloro-1-naphthoic acid, have been conducted. This research can provide insights into environmental degradation processes (Zhang, Sullivan & Young, 2004).

Supramolecular Chemistry

  • Supramolecular Assemblies : Research on supramolecular assemblies involving naphthoic acids, like the study on 2-hydroxy-3-naphthoic acid, can offer insights into the potential applications of 7-Chloro-1-naphthoic acid in the field of supramolecular chemistry (Pang et al., 2015).

Pharmaceutical and Medical Research

  • Anticancer Evaluations : Compounds structurally related to 7-Chloro-1-naphthoic acid, such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, have been evaluated for their anticancer properties, highlighting the potential medical applications of similar compounds (Zhang et al., 2019).

properties

IUPAC Name

7-chloronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFVKRLEVHHCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Cl)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80534893
Record name 7-Chloronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80534893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-naphthoic acid

CAS RN

58926-30-0
Record name 7-Chloronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80534893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TL JACOBS, S Winstein… - The Journal of …, 1946 - ACS Publications
… (55-60%) of crude mixed acids, mp 160-180, containing roughly 60% 6-chloro-l-naphthoic acid, 30% 7-chloro-1-naphthoic acid, 5-8% o-chlorobenzoic acid, and some inorganic salts. …
Number of citations: 6 pubs.acs.org
S WINSTEIN, TL JACOBS, BF DAY - The Journal of Organic …, 1948 - ACS Publications
… hypochlorite oxidation of the supposed 2-chloro-l-bromoacetonaphthone (2) yields an acid, mp 235-237 (uncorr.), undepressed on admixture with a sample of 7-chloro-1 -naphthoic acid…
Number of citations: 3 pubs.acs.org
F CH - pubs.rsc.org
Thirdly, according to the nature of the elements present in the molecule (given in the above order). Fourthly, according to the number of atoms of each single element (except carbon) …
Number of citations: 5 pubs.rsc.org

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